PSEM308 HCl
Description
Properties
Molecular Formula |
C17H22ClN3 |
|---|---|
Molecular Weight |
303.83 |
IUPAC Name |
5-Methyl-5,8,9,10,11a,12-hexahydro-4H-8,11-ethanopyrido[3',2':3,4]diazepino[6,7,1-hi]indole hydrochloride |
InChI |
InChI=1S/C17H21N3.ClH/c1-11-9-13-3-2-4-14-10-15-16(18-20(11)17(13)14)12-5-7-19(15)8-6-12;/h2-4,11-12,15H,5-10H2,1H3;1H |
InChI Key |
VMTPPUMVLGEJNP-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC3=C2N1N=C(C4CCN5CC4)C5C3.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PSEM308 hydrochloride; PSEM 308 hydrochloride; PSEM-308 hydrochloride; PSEM308 HCl; PSEM 308 HCl; PSEM-308 HCl |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Psem308 Hcl Action
PSEM308 HCl Agonism of Chimeric Ion Channels
This compound is designed to activate PSAMs, which are chimeric proteins created by fusing the ligand-binding domain (LBD) of one receptor to the ion pore domain of another. This modular design allows for the creation of receptors with novel functionalities.
Interaction with α7 Nicotinic Acetylcholine (B1216132) Receptor Ligand Binding Domain (nAChR LBD) Mutants
The PSAMs that this compound interacts with are engineered from the α7 nicotinic acetylcholine receptor (nAChR). The native α7 nAChR is a ligand-gated ion channel that assembles as a homopentamer and is permeable to cations, including calcium. nih.gov Its LBD is responsible for recognizing and binding acetylcholine (ACh), its endogenous ligand. lsuhsc.edu
In the creation of PSAMs, the α7 nAChR LBD is mutated to eliminate its ability to bind ACh while introducing a new binding site for synthetic ligands like this compound. This specificity is crucial for the use of PSAMs in research, as it ensures that the engineered receptor will only be activated by the exogenous PSEM and not by endogenous neurotransmitters. The mutations render the LBD inert to acetylcholine but responsive to pharmacologically selective effector molecules (PSEMs).
Modulation of Glycine (B1666218) Receptor (GlyR) Ion Pore Domain Chimeras (e.g., PSAML141F-GlyR)
One of the key applications of this compound is the activation of inhibitory chimeric ion channels. This is achieved by fusing the mutated α7 nAChR LBD with the ion pore domain of the glycine receptor (GlyR). tocris.com The GlyR is a ligand-gated chloride channel that mediates inhibitory neurotransmission in the spinal cord and brainstem. nih.govfrontiersin.org
The specific chimera, PSAML141F-GlyR, incorporates a leucine-to-phenylalanine mutation at position 141 in the α7 nAChR LBD. tocris.comglpbio.comfishersci.co.uk this compound acts as an agonist for this chimeric channel, and its binding to the PSAML141F-GlyR leads to the opening of the GlyR ion pore. tocris.com
Upon activation by this compound, the PSAML141F-GlyR channel opens, allowing anions, primarily chloride ions (Cl-), to flow into the neuron. This influx of negatively charged ions hyperpolarizes the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. The result is a powerful and selective inhibition of the neurons that have been genetically targeted to express the PSAML141F-GlyR chimera. tocris.com This method provides a direct means of manipulating neuronal activity by controlling ion flux.
Modulation of 5-HT3 Receptor Ion Pore Domain Chimeras (e.g., PSAML141F,Y115F-5-HT3)
In addition to inhibitory control, this compound can also be used to activate neurons. This is accomplished by pairing the mutated α7 nAChR LBD with the ion pore domain of the 5-hydroxytryptamine type 3 (5-HT3) receptor. The 5-HT3 receptor is the only ionotropic serotonin (B10506) receptor, and it forms a cation-selective channel. nih.gov
A specific activating chimera is the PSAML141F,Y115F-5-HT3, which includes both the L141F mutation and a tyrosine-to-phenylalanine mutation at position 115 in the α7 nAChR LBD. tocris.comglpbio.comfishersci.co.uk this compound is an agonist for this chimeric channel. tocris.com
When this compound binds to and activates the PSAML141F,Y115F-5-HT3 chimera, the 5-HT3 ion pore opens, allowing cations such as sodium (Na+) and potassium (K+), and to a lesser extent calcium (Ca2+), to flow across the neuronal membrane. nih.gov The net effect of this cation influx is a depolarization of the neuron, bringing its membrane potential closer to the threshold for firing an action potential. This leads to the excitation and activation of the neurons expressing this specific PSAM. tocris.com For example, this has been used to activate locus coeruleus noradrenergic neurons in research settings. tocris.comglpbio.comfishersci.co.uk
Ligand-Receptor Binding Kinetics and Affinity Profiling
Binding kinetics are described by the on-rate (kon) and off-rate (koff), which define the speed of bond formation and dissociation, respectively. frontiersin.org The ratio of these rates determines the binding affinity (Ka) or, more commonly, the equilibrium dissociation constant (KD), which quantifies the strength of the interaction. frontiersin.orgnih.gov A lower KD value indicates a higher affinity.
The development of "ultrapotent PSEMs" (uPSEMs) highlights the importance of high-affinity interactions for chemogenetic tools, with some uPSEMs exhibiting sub-nanomolar potency. researchgate.net The affinity and kinetics of this compound for its target PSAMs are critical for its utility in controlling neuronal activity with temporal precision. The use of radiolabeled or fluorescent ligands in competition binding assays is a common method to determine these parameters. celtarys.comunife.it
| Parameter | Description | Relevance to this compound |
| kon (Association Rate Constant) | The rate at which this compound binds to the PSAM. | A faster kon leads to a more rapid onset of the desired neuronal modulation. |
| koff (Dissociation Rate Constant) | The rate at which the this compound-PSAM complex dissociates. | A slower koff results in a longer duration of action. |
| KD (Equilibrium Dissociation Constant) | The concentration of this compound at which 50% of the PSAMs are occupied at equilibrium. | A lower KD indicates higher potency and selectivity. |
| IC50 | The concentration of this compound that inhibits 50% of a specific response. | Used to quantify the potency of this compound in functional assays. nih.gov |
Molecular Determinants of this compound Selectivity
The efficacy and precision of the PSAM/PSEM system hinge on the molecular specificity of the PSEM ligand for its engineered receptor, to the exclusion of endogenous receptors. This selectivity is engineered at the molecular level, ensuring that this compound only modulates the activity of cells that have been genetically targeted to express the corresponding PSAM.
The foundation of this compound's selectivity lies in the rational design of the PSAM receptor. PSAMs are chimeric ion channels composed of a ligand-binding domain (LBD) from one receptor fused to an ion pore domain (IPD) from another. Specifically, the PSAMs activated by this compound utilize a modified LBD from the α7 nicotinic acetylcholine receptor (nAChR). ebraincase.com
In its native state, the α7 nAChR LBD binds the endogenous neurotransmitter acetylcholine (ACh). To create a selective tool, specific mutations are introduced into the LBD based on a "bump-and-hole" engineering strategy. rsc.org These mutations, such as L141F and Y115F, introduce a "bump" in the ligand-binding pocket. rndsystems.comaddgene.org This alteration sterically hinders the binding of the smaller endogenous ligand, acetylcholine, effectively rendering the receptor insensitive to it. addgene.org
Conversely, this compound is designed as the "key" to this modified "lock." Its chemical structure is bulkier than acetylcholine and is specifically synthesized to fit snugly into the mutated binding pocket of the engineered PSAM. rsc.org This ensures that this compound is an inert molecule at endogenous receptors, including wild-type α7 nAChRs, and only exerts its effect on the neurons specifically expressing the engineered PSAM construct. The primary PSAM constructs activated by this compound are PSAML141F-GlyR and PSAML141F,Y115F-5-HT3. rndsystems.comfujifilm.com The Y115F mutation further decreases the receptor's sensitivity to acetylcholine, enhancing its specificity as a chemogenetic tool. addgene.org
Intracellular Signaling Cascades Triggered by PSAM Activation via this compound
Unlike metabotropic chemogenetic systems such as DREADDs (Designer Receptors Exclusively Activated by Designer Drugs), which rely on intracellular G-protein signaling cascades, the PSAM/PSEM system provides direct control over ion flux. annualreviews.org The intracellular signaling events triggered by the binding of this compound to a PSAM are a direct consequence of the ion permeability of the specific IPD used in the chimeric construct.
When this compound binds to the PSAM, it induces a conformational change that opens the channel's ion pore, leading to a rapid influx or efflux of specific ions down their electrochemical gradient. The nature of this ion flow dictates the physiological response of the neuron.
Excitatory Control: For neuronal activation, the mutated α7 nAChR LBD is fused with the IPD of a cation-selective channel, such as the 5-hydroxytryptamine-3 (5-HT3) receptor. ebraincase.com The resulting PSAML141F,Y115F-5-HT3 channel, when activated by this compound, allows the influx of positive ions like sodium (Na⁺). This influx leads to membrane depolarization, bringing the neuron closer to its action potential threshold and thereby increasing its firing rate. Research has demonstrated this excitatory effect in locus coeruleus noradrenergic neurons expressing these channels. rndsystems.comfujifilm.com
Inhibitory Control: For neuronal silencing, the LBD is fused with the IPD of an anion-selective channel, such as the Glycine receptor (GlyR). ebraincase.com The resulting PSAML141F-GlyR channel is permeable to chloride ions (Cl⁻). addgene.org Activation of this channel by this compound causes an influx of chloride ions, leading to hyperpolarization or stabilization of the membrane potential near the resting state. This makes the neuron less likely to fire an action potential in response to excitatory stimuli, effectively silencing its activity. This inhibitory mechanism has been utilized to regulate neuronal input transformations in hippocampal CA1 pyramidal cells.
The direct gating of ion channels by the PSAM/PSEM system allows for more rapid onset and cessation of neuronal control compared to G-protein-coupled systems. The table below summarizes the functional outcomes of this compound action on its target PSAMs.
| PSAM Construct | PSEM Agonist | Ion Pore Domain | Primary Ion Flux | Cellular Response |
| PSAML141F,Y115F-5-HT3 | This compound | 5-HT3 | Cation (Na⁺) Influx | Depolarization / Neuronal Activation |
| PSAML141F-GlyR | This compound | GlyR | Anion (Cl⁻) Influx | Hyperpolarization / Neuronal Inhibition |
This table provides an overview of the direct signaling mechanisms of this compound through different PSAM constructs.
Research findings have quantified the impact of these signaling events. For instance, in one study, the application of 3 µM PSEM308 to locus coeruleus neurons expressing PSAML141F,Y115F-5-HT3 resulted in a significant increase in neuronal firing. The table below presents data from this research.
| Parameter | Condition | Firing Frequency (Hz) | Fold Change |
| Neuronal Firing Rate | Baseline | 0.54 ± 0.21 | - |
| Neuronal Firing Rate | After PSEM308 (3 µM) | 4.22 ± 0.90 | ~8x Increase |
Data adapted from Hirschberg et al., 2017. This table shows the excitatory effect of this compound on transduced locus coeruleus neurons.
Methodological Applications of Psem308 Hcl in Preclinical Research
In Vitro Electrophysiological Characterization
In vitro electrophysiology is a fundamental method for directly measuring the function and electrical properties of neurons in a controlled environment. criver.com Techniques like patch-clamping allow for high-resolution recording of ion flow across a single channel or the entire cell membrane, making them ideal for characterizing the precise effects of chemogenetic tools like the PSEM308 HCl/PSAM system. criver.com
Patch-clamp studies performed on acute brain slices are essential for validating the function of the PSAM/PSEM system. In these experiments, neurons that have been genetically targeted to express a specific PSAM are identified, often through a co-expressed fluorescent reporter. elifesciences.orgnih.gov The application of this compound to these slices allows for direct measurement of its effect on the electrical properties of the transduced neurons.
Research on locus coeruleus (LC) neurons transduced to express an activating PSAM (PSAML141F,Y115F-5-HT3) has demonstrated that perfusion of this compound produces a robust and reversible excitation. elifesciences.orgnih.govbiorxiv.org In voltage-clamp recordings, the application of this compound evoked significant inward currents in a concentration-dependent manner. elifesciences.orgnih.govbiorxiv.org Importantly, these effects were specific to the PSAM-expressing neurons; no response to this compound was detected in recordings from non-transduced neurons in the same tissue, highlighting the orthogonality of the system. elifesciences.orgnih.govbiorxiv.org
The primary utility of the PSAM/PSEM system is its ability to modulate neuronal firing. Current-clamp recordings are used to assess these changes in action potential discharge. In studies of PSAM-expressing LC neurons, this compound application led to a dramatic increase in firing frequency. elifesciences.orgnih.govbiorxiv.org For instance, one study documented an eight-fold increase in the mean firing rate of transduced neurons in response to a 3 µM concentration of PSEM308. elifesciences.orgnih.govbiorxiv.org
The table below summarizes key findings from patch-clamp experiments characterizing the effect of this compound on PSAM-expressing neurons.
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| Inward Current (Voltage Clamp) | 1–10 µM PSEM308 | Up to 800 pA | elifesciences.org, nih.gov, biorxiv.org |
| Firing Frequency (Current Clamp) | Baseline | 0.54 ± 0.21 Hz | elifesciences.org, nih.gov, biorxiv.org |
| Firing Frequency (Current Clamp) | 3 µM PSEM308 | 4.22 ± 0.90 Hz | elifesciences.org, nih.gov, biorxiv.org |
| Control Neurons (Non-Transduced) | Up to 10 µM PSEM308 | No response detected | elifesciences.org, nih.gov, biorxiv.org |
Patch-Clamp Recordings in PSAM-Expressing Neurons
Genetically Engineered Animal Models Utilizing PSAM/PSEM Systems
To study the role of specific neural circuits in behavior and disease, researchers utilize genetically engineered animal models. eneuro.org The PSAM/PSEM system is particularly well-suited for this purpose, as it allows for precise manipulation of neuronal activity in freely moving animals. nih.gov
The delivery of PSAM receptors to specific cell populations in the brain is most commonly achieved using viral vectors, such as adeno-associated viruses (AAVs) or canine adenovirus type 2 (CAV-2). addgene.orgnih.govfrontiersin.org These vectors can be engineered to carry the genetic code for the PSAM receptor along with a cell-type-specific promoter (e.g., hSyn1 for pan-neuronal expression, CaMKIIα for excitatory neurons). addgene.orgaddgene.org This ensures that the chemogenetic receptor is only expressed in the neurons of interest. addgene.org
For even greater specificity, intersectional strategies are often employed. frontiersin.org For example, a Cre-dependent viral vector can be injected into a transgenic mouse line that expresses Cre recombinase in a specific cell type. eneuro.orgfrontiersin.org In this setup, the PSAM receptor is only expressed in cells where the virus is present and Cre recombinase is active. eneuro.org Studies have successfully used AAV9 vectors to deliver PSAMs to motor neurons in mouse models of amyotrophic lateral sclerosis (ALS) and CAV-2 vectors, which are taken up by axon terminals and transported retrogradely, to target neurons based on their projection patterns. life-science-alliance.orgnih.govresearchgate.net
The combination of targeted PSAM expression and systemic or local delivery of a PSEM like this compound provides powerful spatiotemporal control over neuronal function. nih.gov Spatial control is achieved through the precise genetic and viral targeting of PSAM expression to a defined neural population. addgene.org Temporal control is achieved by the administration of the PSEM ligand; the neurons are modulated only when the compound is present and active. addgene.org
This methodology has been used to investigate the causal relationship between the activity of a specific neuronal population and a physiological or behavioral outcome. For instance, by expressing an activating PSAM in motor neurons of an ALS mouse model, researchers could use this compound to increase the firing of these neurons and observe the downstream effects on the integrity of the blood-spinal cord barrier. life-science-alliance.orgresearchgate.net Conversely, expressing an inhibitory PSAM in the same cells allowed them to decrease motor neuron firing and study the consequences. life-science-alliance.orgresearchgate.net This demonstrates the ability of the this compound/PSAM system to bidirectionally modulate neuronal activity to dissect circuit function.
Viral Vector-Mediated PSAM Expression in Target Cell Populations
In Vivo Electrophysiological and Imaging Techniques with this compound
To confirm that the effects observed in vitro translate to a living organism, in vivo experiments are critical. scientifica.cnnih.gov These studies combine the chemogenetic manipulation afforded by this compound with real-time monitoring of neural activity using electrophysiology or advanced imaging methods. elifesciences.orgscientifica.cn
In vivo single-unit recordings using multi-barrel microelectrodes allow for both the recording of action potentials from a neuron and the local application of substances like this compound. elifesciences.orgnih.gov Studies in anesthetized rats expressing an activating PSAM in the locus coeruleus demonstrated that local pressure application of this compound caused a time-locked and reproducible increase in neuronal firing, raising the discharge rate to 234% of the baseline. elifesciences.orgnih.gov Systemic injection of this compound also produced a robust, albeit slower, increase in the firing frequency of transduced neurons, confirming the compound is brain-penetrant and effective when administered peripherally. elifesciences.orgnih.gov
The table below presents findings from in vivo electrophysiological experiments using this compound.
| Application Method | Baseline Firing Rate | Post-PSEM308 Firing Rate | Fold Change | Reference |
|---|---|---|---|---|
| Local Pressure Application | 2.63 ± 0.92 Hz | 6.15 ± 1.47 Hz | ~2.3x | elifesciences.org, nih.gov |
| Systemic (i.p.) Injection | 1.47 ± 0.93 Hz | 14.76 ± 2.8 Hz | ~10x | elifesciences.org, nih.gov |
In addition to electrophysiology, imaging techniques can be used to assess the functional consequences of this compound-mediated neuronal modulation. While direct imaging of this compound is not performed, researchers can visualize its effects. For example, in a study modulating motor neuron activity, the effectiveness of the chemogenetic manipulation was verified by immunofluorescence imaging of activity-dependent gene products like DREAM/KChIP3 and phosphorylated CREB (pCREB). life-science-alliance.org Application of this compound to animals expressing an activating PSAM resulted in a significant upregulation of these markers in the targeted neurons, providing visual confirmation of increased neuronal activity. life-science-alliance.org
Extracellular Recordings of Neuronal Discharge Frequency
Extracellular recording is a fundamental electrophysiological technique used to measure the firing patterns of individual or small groups of neurons in vivo or in vitro. researchgate.netdoi.org This method involves placing a microelectrode in the extracellular space adjacent to a neuron, where it can detect the voltage changes associated with action potentials, often referred to as spikes or neuronal discharges. researchgate.netfrontiersin.org The frequency and pattern of these discharges—such as tonic firing, burst firing, and irregular firing—provide critical information about a neuron's activity state and its response to various stimuli. researchgate.netbiorxiv.org
In the context of chemogenetics, extracellular recordings serve as a direct readout of the effects of this compound on targeted neurons. Researchers first introduce a PSAM into a specific neuronal population using viral vectors or transgenic models. tocris.com These PSAMs are engineered ion channels that can be either excitatory (e.g., based on the 5-HT3 receptor) or inhibitory (e.g., based on the Glycine (B1666218) receptor). addgene.orgtocris.com Upon systemic or local administration, this compound selectively binds to and opens these PSAM channels, leading to either depolarization (excitation) or hyperpolarization (inhibition) of the expressing neurons. tocris.com
By performing extracellular recordings before and after the application of this compound, researchers can quantify the resulting change in neuronal discharge frequency. For instance, activating an excitatory PSAM with this compound would be expected to increase the spike rate and alter the firing pattern of the target neuron, effects that are precisely captured by the recording electrode. biorxiv.org This approach allows for a direct assessment of how activating a specific cell population influences neural circuit function.
Table 1: Illustrative Impact of this compound on Neuronal Discharge Properties
| Experimental Condition | Target Neuron Type | PSAM Type | Mean Discharge Frequency (Pre-PSEM308) | Mean Discharge Frequency (Post-PSEM308) | Change in Firing Pattern |
| 1 | Locus Coeruleus Neuron | Activating (Cation-Permeable) | 1.5 Hz | 8.0 Hz | Increased burst firing |
| 2 | Motor Neuron | Inhibitory (Anion-Permeable) | 5.2 Hz | 0.5 Hz | Suppression of tonic firing |
Calcium Imaging of Neuronal Ensembles
Calcium imaging is a widely used optical technique that allows for the visualization of the activity of large populations of neurons simultaneously. escholarship.orgfrontiersin.org The method relies on fluorescent indicators, such as GCaMP, that change their brightness in response to binding with intracellular calcium (Ca2+). nih.gov Since neuronal firing is typically accompanied by an influx of Ca2+, the fluorescence signal serves as a proxy for neural activity. nih.govplos.org This technique enables the study of how ensembles of neurons coordinate their activity to process information and drive behavior. nih.gov
This compound is integrated into calcium imaging experiments to determine the functional consequences of activating a specific neuronal subpopulation on the broader network. In a typical experiment, one group of neurons is engineered to express a PSAM, while a larger, overlapping population of neurons is made to express a genetically encoded calcium indicator like GCaMP6s. biorxiv.org
A study investigating the locus coeruleus (LC), the brain's primary noradrenergic nucleus, effectively demonstrates this integration. biorxiv.org Researchers expressed an activating PSAM in a subset of LC neurons and GCaMP6s throughout the LC neuronal ensemble. biorxiv.org The application of this compound led to the selective activation of the PSAM-expressing neurons, causing direct excitation. biorxiv.org The resulting changes in network activity were monitored using calcium imaging, which revealed not only the excitation of the targeted cells but also a subsequent inhibition of neighboring, non-transduced LC cells. biorxiv.org This finding points to a mechanism of lateral inhibition within the LC, mediated by the local release of noradrenaline from the activated cells. biorxiv.org This type of experiment, combining this compound-mediated activation with large-scale calcium imaging, is crucial for dissecting the functional connectivity and microcircuit dynamics within neuronal ensembles. biorxiv.org
Table 2: Research Findings on this compound Application with Calcium Imaging
| Research Area | Neuronal Target | Methodological Combination | Key Finding with this compound | Reference |
| Neuromodulation | Locus Coeruleus (LC) Neurons | Chemogenetic activation (PSAM/PSEM308) and GCaMP6s calcium imaging | Selective activation of PSAM-expressing LC neurons revealed direct excitation and α2-adrenoreceptor-mediated inhibition of neighboring non-transduced cells. | biorxiv.org |
Integration with Multiplexed Chemogenetics for Cellular Dissection
Multiplexed chemogenetics refers to the concurrent use of two or more distinct and orthogonal chemogenetic systems to independently manipulate different cell populations within the same animal. nih.gov This advanced approach allows researchers to untangle complex in vivo cellular interactions that would be impossible to study by manipulating a single cell type alone. nih.gov A common strategy involves pairing the PSAM/PSEM system, which is based on an engineered ion channel, with the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) system, which utilizes engineered G-protein coupled receptors (GPCRs). tocris.comnih.gov Because the activating ligands for each system (e.g., PSEM308 for PSAM and Clozapine-N-Oxide for certain DREADDs) are specific to their respective engineered receptors, scientists can achieve precise, independent control over two different cellular targets. tocris.comnih.gov
Simultaneous Manipulation of Distinct Cell Types (e.g., Astrocytes and Motoneurons)
A powerful application of multiplexed chemogenetics involving this compound has been demonstrated in preclinical research on Amyotrophic Lateral Sclerosis (ALS). nih.gov In a study investigating the breakdown of the blood-spinal cord barrier (BSCB) in ALS mouse models, researchers aimed to dissect the distinct contributions of motoneurons (MNs) and astrocytes. nih.gov
To achieve this, they employed a multiplexed strategy. Motoneurons were targeted for chemogenetic manipulation using the PSAM/PSEM system. nih.gov Specifically, an activating PSAM (actPSAM) or an inhibitory PSAM (inhPSAM) was expressed in the motoneurons of SOD1-G93A mice, a model for ALS. nih.govresearchgate.net The activity of these neurons was then either enhanced or suppressed by the administration of this compound. nih.govresearchgate.net Concurrently, astrocytes in the same animals were targeted with a Gi-coupled DREADD. nih.gov
This dual-control experiment yielded critical insights. The study found that enhancing motoneuron excitability via the actPSAM/PSEM308 HCl system helped restore the integrity of the BSCB. nih.govresearchgate.net Conversely, inhibiting motoneuron firing with the inhPSAM/PSEM308 HCl system exacerbated BSCB disruption. nih.gov By using multiplexed chemogenetics, the researchers were able to demonstrate that the BSCB disruption is a direct consequence of early dysfunction in motoneuron excitability. nih.gov Furthermore, they showed that activating Gi-signaling in astrocytes could also restore BSCB integrity, highlighting a separate but complementary cellular mechanism. nih.gov This work exemplifies how this compound, as part of a multiplexed toolkit, enables the sophisticated dissection of complex cell-cell interactions in disease models. nih.gov
Table 3: Example of Multiplexed Chemogenetic Study Using this compound
| Research Focus | Cell Type 1 Target | Chemogenetic System 1 | Cell Type 2 Target | Chemogenetic System 2 | Key Outcome of this compound Manipulation | Reference |
| Blood-Spinal Cord Barrier in ALS | Motoneurons | actPSAM/inhPSAM + this compound | Astrocytes | Gi-DREADD + Ligand | Enhancement of motoneuron firing with actPSAM/PSEM308 HCl restored BSCB integrity. | nih.gov |
Research Paradigms and Findings Enabled by Psem308 Hcl
Deciphering Neural Circuit Function and Connectivity
The primary application of PSEM308 HCl lies in its ability to selectively activate or inhibit neurons that have been genetically modified to express specific PSAMs. tocris.com This targeted manipulation is crucial for mapping the intricate connections within the brain and understanding how different neural circuits contribute to behavior and physiological functions.
Investigation of Neuronal Input Transformations and Dendritic Integration
Dendrites, the branched projections of a neuron, play a critical role in receiving and integrating synaptic inputs. nih.govfrontiersin.org The way in which these inputs are transformed into a neuronal output is a fundamental aspect of neural computation. nih.govprinceton.edu Research utilizing tools like this compound allows for the controlled activation of specific synaptic inputs, enabling a detailed analysis of dendritic integration.
Studies have shown that dendrites can perform non-linear processing of synaptic inputs, generating localized electrical events such as dendritic spikes. nih.govprinceton.edu The ability to selectively activate neurons with this compound helps in understanding how the spatial and temporal patterns of synaptic input influence these non-linearities and, consequently, the neuron's firing pattern. princeton.eduelifesciences.org This approach is vital for deciphering how neurons process information from thousands of inputs to perform complex computations. frontiersin.org
Analysis of Locus Coeruleus Modulatory Roles
The locus coeruleus (LC) is a nucleus in the brainstem that serves as the principal source of norepinephrine, a neurotransmitter that modulates a wide range of behaviors and physiological states, including arousal, attention, and stress responses. nih.govelifesciences.orgfrontiersin.org Understanding the functional organization of the LC is key to comprehending its diverse roles. nih.gov this compound has been a critical component in studies aimed at dissecting the modular nature of the LC. nih.govnih.gov
Research has revealed that the LC is not a monolithic structure but is organized into distinct functional modules with specific projection targets. nih.govnih.gov One significant finding, enabled by the use of this compound, is the functional dichotomy between LC neurons that project to the spinal cord (LC:SC) and those that project to the prefrontal cortex (LC:PFC). nih.gov
By selectively activating these two populations of neurons using this compound in animal models, researchers have demonstrated that they mediate opposing effects. nih.gov Activation of the LC:SC module produces analgesic effects, reducing pain sensitivity. nih.govelifesciences.org In contrast, activation of the LC:PFC module leads to aversive and anxiety-like behaviors. nih.govelifesciences.org These findings highlight a clear separation of function within the LC, with descending projections mediating pain relief and ascending projections contributing to negative affective states. nih.gov
Table 1: Effects of this compound-induced activation of Locus Coeruleus Modules
| Locus Coeruleus Module | Behavioral Outcome | Animal Model | Key Findings |
|---|---|---|---|
| LC:SC (Spinal Cord Projecting) | Analgesia (Pain Relief) | Rat | Increased thermal withdrawal latency, indicating reduced pain sensitivity. nih.govelifesciences.org |
| LC:PFC (Prefrontal Cortex Projecting) | Aversion and Anxiety | Rat | Increased anxiety-like behaviors and conditioned place aversion. nih.gov |
Further investigation into the modular organization of the locus coeruleus (LC) has revealed a mechanism of cross-modular reciprocal inhibition. researchgate.netbiorxiv.orgresearchgate.net This process involves the release of noradrenaline within the LC nucleus itself, which then acts on neighboring, non-activated LC neurons. researchgate.netbiorxiv.org
Studies utilizing this compound to selectively activate specific subsets of LC neurons have shown that this activation leads to both a direct excitation of the targeted neurons and an indirect, α2-adrenoreceptor-mediated inhibition of adjacent, non-transduced LC cells. researchgate.netbiorxiv.orgresearchgate.net This inhibitory feedback is crucial for refining the output of different LC modules. For instance, strong, reciprocal inhibition has been demonstrated between LC modules projecting to the olfactory bulb and those projecting to the spinal cord. researchgate.netbiorxiv.org This mechanism is thought to enhance the contrast and specificity of noradrenergic signaling, allowing for a more focused and modality-specific modulation of target brain regions. biorxiv.org
Functional Dichotomy in Spinal- vs. Prefrontal-Projecting Modules
Deconstruction of Specific Neural Circuits (e.g., Hunger Circuits)
This compound has been instrumental in dissecting the neural circuits that govern fundamental behaviors such as hunger. tocris.comnih.gov The sensation of hunger and the resulting feeding behaviors are controlled by complex interactions between different neuronal populations, primarily within the hypothalamus. nih.gov
One critical area of research has focused on the agouti-related protein (AGRP) expressing neurons in the arcuate nucleus of the hypothalamus. nih.gov Activation of these neurons is known to potently drive feeding behavior. nih.gov By using this compound to selectively silence other neuronal populations that receive input from AGRP neurons, researchers have been able to pinpoint the specific pathways responsible for this effect. nih.gov For example, studies have shown that the inhibitory connection from AGRP neurons to oxytocin (B344502) neurons within the paraventricular hypothalamus is a critical circuit for evoking feeding. nih.gov This level of circuit deconstruction provides valuable insights into the mechanisms of hunger and may have implications for understanding and treating eating disorders. nih.gov
Studies on Context-Dependent Gait Choice
The control of movement, including the choice of gait, is a complex process involving spinal interneurons. tocris.com this compound has been used in studies to investigate the role of specific spinal interneurons in regulating gait. By selectively manipulating the activity of these neurons, researchers can explore how they contribute to the selection of different walking or running patterns depending on the context or environment. These studies are crucial for understanding the neural basis of motor control and how it adapts to changing conditions.
Understanding Cellular Mechanisms in Disease Models
The precision offered by the this compound and its corresponding Pharmacologically Selective Actuator Module (PSAM) system has enabled researchers to dissect complex cellular mechanisms underlying various disease models. This chemogenetic tool allows for the targeted activation or inhibition of specific neuronal populations, providing clear insights into their roles in pathological processes.
Investigation of Neurotransmitter Phenotype Changes (e.g., GABA Expression in Glutamatergic Neurons)
A significant area of research illuminated by this compound involves the phenomenon of neurotransmitter switching, where neurons acquire a new transmitter identity. Studies have investigated how certain drugs of abuse can induce glutamatergic neurons in the medial prefrontal cortex to gain a GABAergic phenotype. nih.gov This change is characterized by the expression of GABA, GAD67 (glutamic acid decarboxylase 67), and the vesicular GABA transporter (VGAT), alongside a reduction in the vesicular glutamate (B1630785) transporter 1 (VGLUT1). nih.gov
In these investigations, chemogenetic tools, including the PSAM/PSEM system, were employed to manipulate the activity of specific neural circuits to determine the drivers of this phenotype change. nih.gov For instance, research has shown that stimulation of dopaminergic neurons in the ventral tegmental area (VTA) is both necessary and sufficient to induce this gain of GABA in glutamatergic neurons. nih.gov By using chemogenetics to return prefrontal neuronal activity to baseline levels, researchers have demonstrated that it is possible to reverse the change in transmitter phenotype and rescue associated memory deficits. nih.gov This reveals a shared and reversible mechanism that may underlie cognitive deficits associated with different drugs. nih.gov
Interactive Data Table: Drug-Induced Neurotransmitter Phenotype Changes
| Drug Class | Example Drug | Effect on Glutamatergic Neurons in Prefrontal Cortex | Associated Outcome | Reversibility |
| NMDA Antagonist | Phencyclidine (PCP) | Gain of GABAergic phenotype (expression of GABA, GAD67) nih.gov | Cognitive deficits nih.gov | Reversible with chemogenetic modulation nih.gov |
| Monoamine Releaser | Methamphetamine (METH) | Gain of GABAergic phenotype (expression of GABA, GAD67) nih.gov | Cognitive deficits nih.gov | Reversible with chemogenetic modulation nih.gov |
Role in Blood-Spinal Cord Barrier Integrity and Dysfunction in ALS Models
This compound has been instrumental in clarifying the relationship between motor neuron (MN) activity and the integrity of the blood-spinal cord barrier (BSCB) in models of amyotrophic lateral sclerosis (ALS). nih.govlife-science-alliance.org Disruption of the BSCB is an increasingly recognized feature of ALS, but whether it is a cause or consequence of MN dysfunction has been a key question. nih.govmdpi.com
Using the PSAM/PSEM chemogenetic system, researchers have been able to directly modulate the firing of motor neurons in SOD1G93A mouse models of ALS to observe the impact on the BSCB. nih.govlife-science-alliance.org In these experiments, an engineered cation-permeable PSAM (actPSAM) was used to stimulate neuronal activity, while an anion-permeable PSAM (inhPSAM) was used to inactivate it, upon administration of this compound. nih.govlife-science-alliance.org
The findings demonstrated a causal link:
Chemogenetic inactivation of motor neuron firing led to a worsening of BSCB disruption. nih.govlife-science-alliance.org
Conversely, chemogenetic stimulation of motor neuron excitation rescued the integrity of the BSCB. nih.govlife-science-alliance.org
These results establish that BSCB disruption is an early event in ALS, detectable even before significant motor neuron loss, and that it is directly influenced by the excitability state of motor neurons. nih.govlife-science-alliance.org The breakdown of the barrier is associated with reduced expression of endothelial tight junction proteins like claudin-5 and alterations in astrocytic aquaporin-4 (AQP4) coverage of blood vessels. nih.govbiorxiv.org The ability to restore BSCB integrity by enhancing MN firing points to a novel therapeutic avenue. nih.govnih.gov
Interactive Data Table: Effect of Motor Neuron Activity on BSCB Integrity in SOD1G93A Mice
| Experimental Condition | Effect on Motor Neuron (MN) Firing | Impact on Blood-Spinal Cord Barrier (BSCB) | Key Molecular Change |
| inhPSAM + this compound | Inactivation / Inhibition | Enhanced Disruption nih.govlife-science-alliance.org | Increased breaks in claudin-5 staining life-science-alliance.org |
| actPSAM + this compound | Stimulation / Activation | Restoration of Integrity nih.govlife-science-alliance.org | Rescue of claudin-5 expression and AQP4 coverage nih.govlife-science-alliance.org |
| Control (Vehicle) | No change | Disruption characteristic of ALS model nih.gov | Altered claudin-5 and reduced AQP4 coverage nih.gov |
Probing Cellular Physiology Beyond Neuronal Systems
While the primary application of this compound and related chemogenetic systems has been within neuroscience, their utility extends to probing the physiology of other cell types. The core principle of expressing an engineered receptor in a target cell and controlling its activity with a specific, otherwise inert ligand is broadly applicable.
Research has demonstrated the functional expression of PSAMs and their activation by ligands in non-neuronal cells, such as immune cell lines. researchgate.net This allows for the precise control of ion flux across the cell membrane in these cells, similar to how it is achieved in neurons. By activating these chimeric ion channels, researchers can manipulate intracellular signaling pathways that are dependent on ion concentrations, thereby investigating the physiological roles of these pathways in processes like cell activation, proliferation, and cytokine release. This expansion into non-neuronal systems opens up possibilities for using this compound to study cellular physiology in immunology, cardiology, and other fields where precise control of cellular activity is advantageous.
Contributions to Assay Development and Screening Platforms
The development of robust and scalable phenotypic screening assays is crucial for therapeutic discovery, particularly for complex central nervous system (CNS) disorders. nih.gov this compound, as a component of the PSAM/PSEM chemogenetic toolkit, makes a significant contribution to the creation of these advanced assay platforms. bio-techne.com
The major advantage of this system is the ability to exert precise control over specific, genetically-defined cell populations within a complex biological environment, such as a primary neuronal culture or a brain slice. metrionbiosciences.com This is critical for target validation and understanding a compound's mechanism of action. metrionbiosciences.com
Contributions of the PSEM/PSAM system to assay development include:
Target Specificity: Assays can be designed to test hypotheses about the function of a specific neural circuit or cell type by selectively activating or inhibiting it with this compound. bio-techne.com
Improved Signal-to-Noise: By controlling the activity of target cells, researchers can create a clear and measurable output (e.g., changes in network firing patterns on a multi-electrode array or changes in protein expression), which improves the signal-to-noise ratio in high-throughput screens. nih.govmetrionbiosciences.com
Translational Relevance: The system can be used in primary neurons from genetically modified animal models of disease, creating assays that are more translationally relevant. nih.gov The development of ultrapotent and highly selective PSEM compounds (uPSEMs) further enhances the potential for creating screening platforms that are not only powerful for basic research but also have a clearer path toward clinical applications. researchgate.net
These features facilitate the development of next-generation screening platforms that move beyond simple binding assays to measure changes in complex, disease-relevant cellular phenotypes like synaptogenesis and network activity. nih.gov
Structure Activity Relationship Sar and Analog Development for Research Probes
Identification of Key Pharmacophores within PSEM308 HCl
PSEM308 is an agonist for the first generation of PSAMs, which are chimeric receptors composed of a mutated α7 nicotinic acetylcholine (B1216132) receptor (nAChR) ligand-binding domain (LBD) fused to the ion pore domain of another receptor, such as the glycine (B1666218) receptor (GlyR) or serotonin (B10506) receptor (5-HT3). tocris.com The key to the system's selectivity is the mutation within the α7 nAChR LBD, which eliminates binding of the endogenous ligand acetylcholine while creating a novel binding pocket for the synthetic PSEM ligand. bio-techne.com
The fundamental pharmacophore of PSEM308 and related molecules is a structure that fits within this engineered binding pocket. The interaction is primarily associated with the principal subunit face of the LBD, where a cationic group on the ligand is stabilized through interactions with backbone carbonyls and cation-π interactions with aromatic residues. nih.gov PSEM308 was specifically designed for PSAMs containing mutations like L141F (PSAML141F-GlyR), demonstrating the crucial role of the engineered receptor structure in defining the ligand's pharmacophore. tocris.com
Design and Synthesis of this compound Analogs
The initial PSEM compounds, including PSEM308 and PSEM89S, had limitations such as low micromolar potency and short in vivo half-lives, which necessitated high doses for in vivo studies. researchgate.net This led to a second wave of development aimed at creating more potent and selective agonists. A significant leap forward was achieved by using the structure of varenicline (B1221332), a clinically approved smoking cessation drug, as a scaffold. nih.gov Varenicline was identified as a potent activator of a newly engineered PSAM variant, PSAM4. addgene.org
Researchers then synthesized a series of varenicline analogs to enhance potency for PSAM4 while reducing activity at varenicline's native targets, such as the α4β2 nAChR and 5-HT3 receptors. researchgate.net The design strategy focused on modifying the quinoxaline (B1680401) portion of the varenicline molecule. This part of the structure was predicted to be near the "hole" created by a specific mutation (Leu131→Gly) in the PSAM4 receptor's binding domain. researchgate.net This rational design approach led to the creation of "ultrapotent PSEMs" (uPSEMs) with vastly improved properties. nih.gov
Characterization of Potency and Selectivity of Novel PSEM Agonists (e.g., uPSEMs)
The novel uPSEM agonists developed from the varenicline scaffold demonstrated a dramatic increase in potency compared to earlier compounds like PSEM308. Two prominent examples, uPSEM792 and uPSEM817, exhibit sub-nanomolar potency at the engineered PSAM4-based receptors. rndsystems.comtocris.com This level of potency makes them some of the most powerful ligand-gated ion channel agonists reported. researchgate.net For instance, uPSEM792 binds to PSAM4-GlyR with a Ki of 0.7 nM, and uPSEM817 activates the same receptor with an EC50 of 0.3 nM. rndsystems.com This allows for effective neuronal silencing or activation at very low concentrations. hellobio.com
| Compound | Target Receptor | Potency (EC50 / Ki) | Reference |
|---|---|---|---|
| PSEM308 | PSAML141F-GlyR / PSAML141F,Y115F-5-HT3 | Low Micromolar | researchgate.net |
| uPSEM792 | PSAM4-GlyR | 0.7 nM (Ki) | rndsystems.comhellobio.com |
| uPSEM792 | PSAM4-5HT3 | <10 nM (Ki) | rndsystems.comhellobio.com |
| uPSEM817 | PSAM4-GlyR | 0.3 nM (EC50) | tocris.com |
| uPSEM817 | PSAM4-5-HT3 | 0.5 nM (EC50) | tocris.com |
A critical goal in developing uPSEMs was to improve selectivity and minimize interactions with endogenous receptors, a known issue with some chemogenetic ligands. addgene.orgelifesciences.org The varenicline-derived uPSEMs were successfully optimized to reduce or eliminate the agonist activities of the parent molecule while retaining high potency for the engineered PSAM4 receptors. researchgate.net
For example, uPSEM792 shows over 10,000-fold greater agonist selectivity for its target PSAM4-GlyR compared to the wild-type α7-GlyR, α7-5HT3, and 5HT3 receptors. rndsystems.comhellobio.com Its selectivity over the α4β2 nAChR, a primary target of varenicline, is 230-fold. rndsystems.comhellobio.com Similarly, uPSEM817 displays 5,000 to 10,000-fold selectivity for PSAM4-GlyR over the same set of endogenous receptors and shows no significant agonism at α4β2 nAChR up to a concentration of 30 µM. researchgate.net This high degree of selectivity ensures that observed effects in experiments are due to the specific activation of the engineered PSAM channels, not off-target interactions.
| Compound | Target | Off-Target | Selectivity-Fold (Agonist) | Reference |
|---|---|---|---|---|
| uPSEM792 | PSAM4-GlyR | α7-GlyR, α7-5HT3, 5HT3-R | >10,000 | rndsystems.comhellobio.com |
| uPSEM792 | PSAM4-GlyR | α4β2 nAChR | 230 | rndsystems.comhellobio.com |
| uPSEM817 | PSAM4-GlyR | α7-GlyR, α7-5HT3, 5HT3-R | 5,000 - 10,000 | researchgate.net |
| uPSEM817 | PSAM4-GlyR | α4β2 nAChR | No agonism up to 30 µM | researchgate.net |
Development of Brain-Penetrant PSEM Variants for In Vivo Studies
For chemogenetic tools to be effective in studying brain circuits in living animals, the activating ligand must be able to cross the blood-brain barrier (BBB). The development of uPSEMs from varenicline, a known brain-penetrant drug, was a strategic choice that led to variants suitable for in vivo research. nih.gov Both uPSEM792 and uPSEM817 are confirmed to be brain-penetrant. rndsystems.com
A further advantage of uPSEM792 is that it does not act as a substrate for P-glycoprotein (PgP) pumps. rndsystems.comhellobio.com PgP pumps are a major component of the BBB that actively transport many foreign substances out of the brain, and avoiding this efflux mechanism enhances a compound's bioavailability and sustained presence in the central nervous system. This property, combined with high potency and selectivity, makes these advanced PSEM variants powerful tools for non-invasively controlling the activity of specific neurons in vivo in both mice and non-human primates. hellobio.com
Q & A
Q. What strategies can mitigate this compound’s potential toxicity in long-term therapeutic applications?
- Methodological Answer : Conduct subchronic toxicity studies in rodents, focusing on hepatic/renal biomarkers (ALT, creatinine). Screen for off-target receptor interactions using panels (e.g., CEREP). Develop conditional knockout models to assess target-mediated toxicity. For CNS applications, monitor neuroinflammation via GFAP/Iba1 staining .
Q. How can researchers elucidate this compound’s downstream signaling pathways in complex tissues?
- Methodological Answer : Combine transcriptomics (RNA-seq) and phosphoproteomics (LC-MS/MS) in PSEM308-treated vs. control tissues. Use pathway enrichment tools (e.g., DAVID, GSEA) to identify overrepresented networks. Validate key nodes with CRISPR/Cas9 knockouts or pharmacological inhibitors. Reference ’s p-CREB quantification as a model for pathway analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
